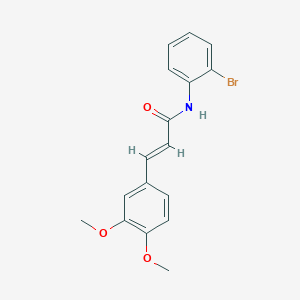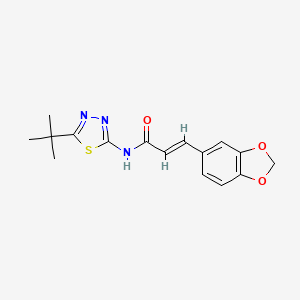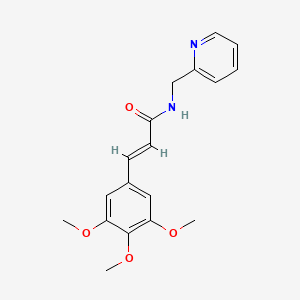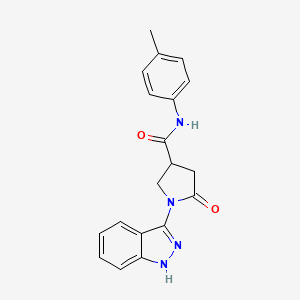
(2E)-N-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromodimethoxyphenylpropenamide , is a chemical compound with the following structure:
Structure: this compound
This compound belongs to the class of arylpropenamides and exhibits interesting properties due to its aromatic and conjugated system. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of Bromodimethoxyphenylpropenamide. One common method involves the reaction of 2-bromobenzaldehyde with 3,4-dimethoxybenzaldehyde in the presence of a base (such as potassium hydroxide) to form the enone intermediate. Subsequent amidation with an amine (e.g., ammonia or aniline) yields the final product.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ the synthetic route described above. Optimization of reaction conditions, solvent choice, and purification methods ensures efficient production.
Analyse Chemischer Reaktionen
Reactivity: Bromodimethoxyphenylpropenamide undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction of the double bond yields the saturated amide.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines or thiols).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pd/C).
Substitution: Nucleophiles (e.g., ammonia, amines, or thiols) in appropriate solvents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Carboxylic acid or ester derivatives.
- Reduction: Saturated amide.
- Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bromodimethoxyphenylpropenamide finds applications in:
Medicinal Chemistry: It may exhibit biological activity, making it a potential lead compound for drug development.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds.
Wirkmechanismus
The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve:
Enzymes: Interaction with enzymes related to inflammation, cell signaling, or metabolism.
Receptors: Binding to specific receptors (e.g., GPCRs or ion channels).
Vergleich Mit ähnlichen Verbindungen
Bromodimethoxyphenylpropenamide stands out due to its unique combination of bromine substitution and dimethoxyphenyl moiety. Similar compounds include:
- (2E)-N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- (2E)-N-(2-iodophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
Eigenschaften
Molekularformel |
C17H16BrNO3 |
|---|---|
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
(E)-N-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16BrNO3/c1-21-15-9-7-12(11-16(15)22-2)8-10-17(20)19-14-6-4-3-5-13(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+ |
InChI-Schlüssel |
UKGQIOCMKXGZDL-CSKARUKUSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B11011199.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B11011204.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11011211.png)
![1-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-proline](/img/structure/B11011224.png)


![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11011230.png)
![2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011231.png)

![[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B11011238.png)

![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11011256.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11011263.png)
![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B11011268.png)
